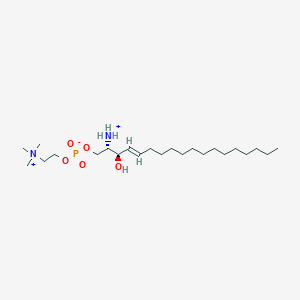

S-Hexadecyl methanethiosulfonate

Overview

Description

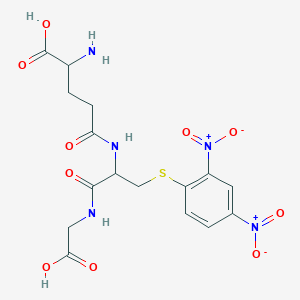

S-Hexadecyl methanethiosulfonate (HSMT) is an organosulfur compound that has a wide range of applications in both the scientific and industrial fields. It is used in a variety of scientific research applications, such as in the synthesis of peptides, as a surfactant in the production of detergents, and as an inhibitor of enzymes. HSMT has also been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Study of K+ Channel Structure : It is used to study the structure of K+ pore-forming regions in Kv2.1 channels, as demonstrated in the research by Pascual et al. (1995) in Neuron (Pascual et al., 1995).

Formation of Volatile Sulfur Compounds : Chin and Lindsay (1994) in the Journal of Agricultural and Food Chemistry used it to study the formation of volatile sulfur compounds like methanethiol and dimethyl disulfide (Chin & Lindsay, 1994).

Transmembrane Movement of Shaker K+ Channels : Larsson et al. (1996) in Neuron utilized it to investigate the transmembrane movement of Shaker K+ channel S4, showing changes when channels open (Larsson et al., 1996).

Site-Directed pKa Determination in Peptides : In a study by Smirnov et al. (2004) in the Journal of the American Chemical Society, it was used for site-directed pKa determination of peptides via electron paramagnetic resonance (Smirnov et al., 2004).

Labeling and Purifying 4-Thiouridine-Containing RNA : Duffy et al. (2015) in Molecular Cell reported its use in improving efficiency in labeling and purifying 4-thiouridine-containing RNA, aiding studies of RNA turnover and tissue-specific transcription (Duffy et al., 2015).

Tailoring Enzyme Activity and Specificity : Davis et al. (1999) in Bioorganic & Medicinal Chemistry explored its use for introducing multiple negative charges at single sites in subtilisin Bacillus lentus, affecting enzyme activity and specificity (Davis et al., 1999).

Inhibiting STAT3 as Anticancer Agents : In a study by Gabriele et al. (2014) in the Journal of Enzyme Inhibition and Medicinal Chemistry, methanethiosulfonate derivatives were used as scaffolds for new direct STAT3 inhibitors, potentially useful in cancer treatment (Gabriele et al., 2014).

Trapping the Thiol-Disulfide State of Proteins : Karala and Ruddock (2007) in Antioxidants & Redox Signaling used MMTS, a related compound, for trapping the natural thiol-disulfide state of proteins, studying protein S-nitrosylation, and analyzing the role of cysteines on enzyme activities (Karala & Ruddock, 2007).

Mechanism of Action

Target of Action

S-Hexadecyl Methanethiosulfonate exhibits rapid and specific reactivity with thiols . It is used to probe the structure of various receptor channels, including the Acetylcholine (ACh) receptor channel and the Gamma-Aminobutyric Acid (GABA) receptor channel . These receptors play crucial roles in neurotransmission, with the ACh receptor involved in excitatory signaling and the GABA receptor in inhibitory signaling .

Mode of Action

The compound interacts with its targets by forming mixed disulfides with thiols . This interaction allows it to probe the structure of the aforementioned receptor channels .

Result of Action

The primary result of this compound’s action is the formation of mixed disulfides with thiols . This reaction is used to probe the structure of ACh and GABA receptor channels, providing valuable insights into their function .

Action Environment

It’s worth noting that like many organic compounds, it should be stored in a cool, well-ventilated place away from fire sources for safety .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

S-Hexadecyl Methanethiosulfonate interacts with various biomolecules in biochemical reactions. It has been used to probe the structure of the ACh receptor channel of the GABA receptor channel . The nature of these interactions involves the formation of mixed disulfides, indicating a specific reactivity with thiols .

Cellular Effects

The cellular effects of this compound are significant. It has potential side effects, such as cytotoxicity and apoptosis. It also exhibits inhibitory effects on pentameric ligand-gated ion channels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It modifies one of the two fatty acid binding sites in the outer transmembrane domain (TMD), recapitulating the inhibitory effect of polyunsaturated fatty acids in ELIC .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits rapid and specific reactivity with thiols, forming mixed disulfides . This suggests that the compound has a stable interaction with thiols over time.

properties

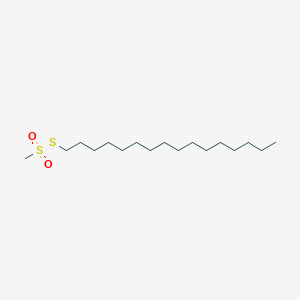

IUPAC Name |

1-methylsulfonylsulfanylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJWOCGDZZKJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

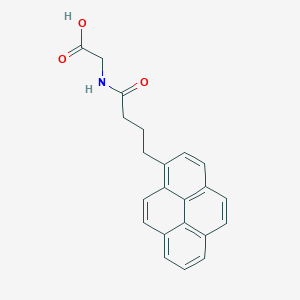

Canonical SMILES |

CCCCCCCCCCCCCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997024 | |

| Record name | S-Hexadecyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7559-47-9 | |

| Record name | Methanesulfonic acid, thio-, S-hexadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Hexadecyl methanethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Hexadecyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.